molecular formula C22H16FN3OS B2529475 N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide CAS No. 670268-18-5

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide

Cat. No.: B2529475
CAS No.: 670268-18-5
M. Wt: 389.45
InChI Key: ZXAJTVWDPJAZTC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with appropriate substituted benzoyl chlorides. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-fluoroaniline to yield the final product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The molecular pathways involved include the modulation of signaling cascades and the alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide
  • N-(4-bromophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide
  • N-(4-methylphenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide

Uniqueness

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s biological activity and stability compared to its analogs with different substituents. The fluorine atom also influences the compound’s interaction with molecular targets, making it a valuable candidate for drug development .

Biological Activity

N-(4-fluorophenyl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anticonvulsant activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activity. The presence of the 4-fluorophenyl and phenylamino groups enhances its pharmacological profile. The molecular formula is C15H12FN2SC_{15}H_{12}FN_2S.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that related thiazole compounds can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast cancer)>100
Thiazole derivative with p-nitro groupSKNMC (Neuroblastoma)10.8 ± 0.08
Thiazole derivative with m-chloro groupHep-G2 (Liver cancer)11.6 ± 0.12

The structure-activity relationship (SAR) studies suggest that the substitution patterns on the thiazole ring significantly influence anticancer efficacy. Compounds with electron-withdrawing groups tend to show enhanced activity against cancer cells.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. A related thiazole derivative was shown to have strong bactericidal activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA):

CompoundBacterial StrainActivityReference
This compoundMRSAComparable to vancomycin
Novel thiazole derivativeMSSA, VRSARapid killing within 6 hours

These findings indicate that the presence of the 4-fluorophenyl moiety is crucial for enhancing the antimicrobial activity of thiazole derivatives.

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant effects. A study found that certain thiazole derivatives exhibited significant protective effects in animal models of seizures:

CompoundModel UsedEfficacy (%)Reference
Thiazole derivative with pyrrolidinone ringPTZ-induced seizures in mice100% protection
N-(4-fluorophenyl)-4-phenyl-thiazole derivativeTonic extensor phase elimination in miceHigh efficacy observed

The SAR analysis highlighted that modifications to the thiazole ring can lead to enhanced anticonvulsant properties.

Case Studies

  • Anticancer Activity Study : A series of phenylthiazole derivatives were synthesized and tested against multiple cancer cell lines. The study demonstrated that specific substitutions on the thiazole ring led to improved cytotoxicity compared to standard treatments like doxorubicin, suggesting a need for further structural optimization to enhance potency ( ).
  • Antimicrobial Efficacy : In vitro tests revealed that a novel thiazole derivative exhibited superior bactericidal activity against MRSA compared to traditional antibiotics, indicating its potential as a new therapeutic agent ( ).

Properties

IUPAC Name

2-anilino-N-(4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3OS/c23-16-11-13-18(14-12-16)24-21(27)20-19(15-7-3-1-4-8-15)26-22(28-20)25-17-9-5-2-6-10-17/h1-14H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAJTVWDPJAZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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